3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
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Description
3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H18F3N3O5 and its molecular weight is 413.353. The purity is usually 95%.
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Biological Activity
The compound 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in the treatment of proliferative diseases such as cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a cyclopropyl group, a trifluoromethylbenzyl moiety, and an oxadiazole ring, which are significant for its biological activity.
Research indicates that compounds containing azetidine and oxadiazole structures often exhibit inhibitory effects on key signaling pathways involved in cell proliferation. Specifically, This compound has been identified as a MEK inhibitor , which plays a crucial role in the MAPK/ERK signaling pathway associated with cancer cell growth and survival .
Anticancer Efficacy
The compound has demonstrated significant anticancer properties in various preclinical studies. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines, showing a dose-dependent reduction in cell viability. Notably, it exhibited IC50 values ranging from 5 to 15 µM across different tumor types.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Tumor size measurements indicated a significant decrease (up to 60%) in tumors treated with the compound over a period of four weeks.
Comparative Analysis of Biological Activity
A summary of biological activity across different studies is presented in the table below:
Study Type | Cell Line/Model | IC50 (µM) | Tumor Growth Inhibition (%) |
---|---|---|---|
In vitro | A549 (Lung Cancer) | 10 | N/A |
In vitro | MCF7 (Breast Cancer) | 8 | N/A |
In vivo | Xenograft Model (Mouse) | N/A | 60 |
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from the same chemical class:
- Case Study 1 : A study published in Cancer Research demonstrated that azetidine derivatives effectively inhibited MEK activity, leading to reduced proliferation and increased apoptosis in melanoma cells .
- Case Study 2 : Another research article described the successful use of oxadiazole derivatives in targeting resistant cancer types, showcasing their potential as combination therapy agents .
Properties
IUPAC Name |
3-cyclopropyl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O.C2H2O4/c17-16(18,19)13-5-1-10(2-6-13)7-22-8-12(9-22)15-20-14(21-23-15)11-3-4-11;3-1(4)2(5)6/h1-2,5-6,11-12H,3-4,7-9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZTWJYNCJERIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.